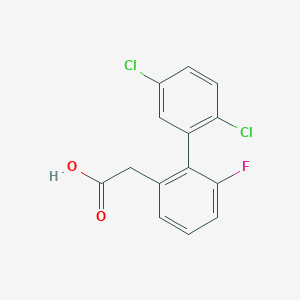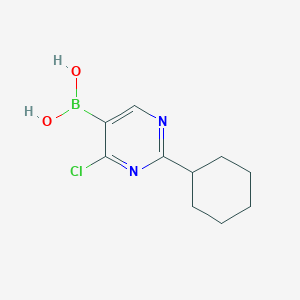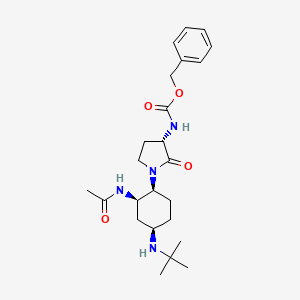
benzyl (S)-1-((1S,2R,4R)-2-acetamido-4-(tert-butylamino)cyclohexyl)-2-oxopyrrolidin-3-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, N-[(3S)-1-[(1S,2R,4R)-2-(acetylamino)-4-[(1,1-dimethylethyl)amino]cyclohexyl]-2-oxo-3-pyrrolidinyl]-, phenylmethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a carbamic acid ester, a pyrrolidinyl group, and a phenylmethyl ester, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-[(3S)-1-[(1S,2R,4R)-2-(acetylamino)-4-[(1,1-dimethylethyl)amino]cyclohexyl]-2-oxo-3-pyrrolidinyl]-, phenylmethyl ester typically involves multiple steps:
Formation of the Carbamic Acid Ester: This step involves the reaction of an amine with carbon dioxide or a carbonyl compound to form the carbamic acid ester.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced through a cyclization reaction involving a suitable precursor.
Attachment of the Phenylmethyl Ester: The final step involves the esterification of the carbamic acid with a phenylmethyl alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine or ester functional groups.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Carbamic acid, N-[(3S)-1-[(1S,2R,4R)-2-(acetylamino)-4-[(1,1-dimethylethyl)amino]cyclohexyl]-2-oxo-3-pyrrolidinyl]-, phenylmethyl ester has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate or a pharmacological tool.
Industry: Utilized in the production of specialized materials or chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets, altering their activity, or modulating signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid derivatives: Compounds with similar carbamic acid ester structures.
Pyrrolidinyl compounds: Molecules containing the pyrrolidinyl group.
Phenylmethyl esters: Compounds with phenylmethyl ester functional groups.
Uniqueness
The uniqueness of carbamic acid, N-[(3S)-1-[(1S,2R,4R)-2-(acetylamino)-4-[(1,1-dimethylethyl)amino]cyclohexyl]-2-oxo-3-pyrrolidinyl]-, phenylmethyl ester lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C24H36N4O4 |
|---|---|
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
benzyl N-[(3S)-1-[(1S,2R,4R)-2-acetamido-4-(tert-butylamino)cyclohexyl]-2-oxopyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C24H36N4O4/c1-16(29)25-20-14-18(27-24(2,3)4)10-11-21(20)28-13-12-19(22(28)30)26-23(31)32-15-17-8-6-5-7-9-17/h5-9,18-21,27H,10-15H2,1-4H3,(H,25,29)(H,26,31)/t18-,19+,20-,21+/m1/s1 |
Clé InChI |
WSQZTAMFFALGTG-MHTWAQMVSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1C[C@@H](CC[C@@H]1N2CC[C@@H](C2=O)NC(=O)OCC3=CC=CC=C3)NC(C)(C)C |
SMILES canonique |
CC(=O)NC1CC(CCC1N2CCC(C2=O)NC(=O)OCC3=CC=CC=C3)NC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


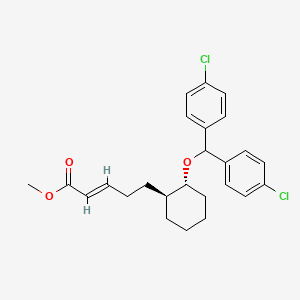
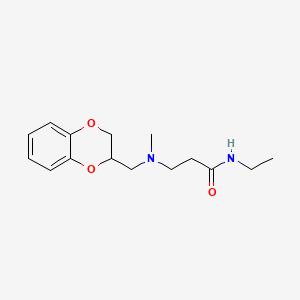
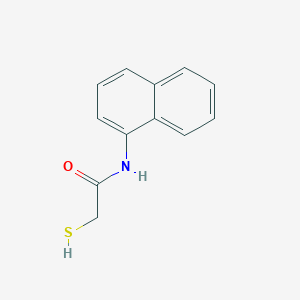
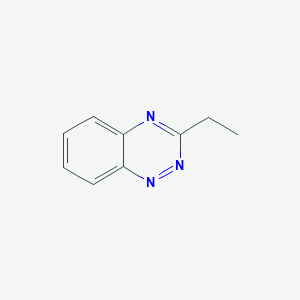
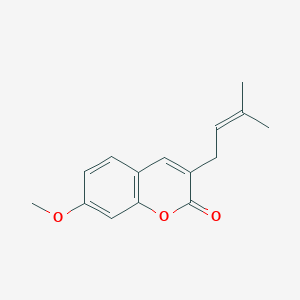

![2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole](/img/structure/B14074111.png)
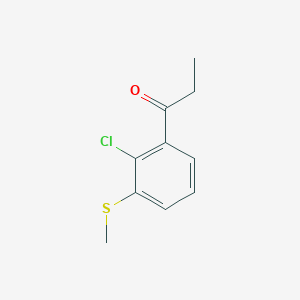
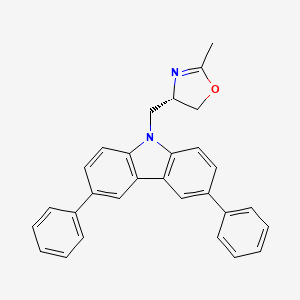
![2-{[2,4-Bis(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B14074128.png)

